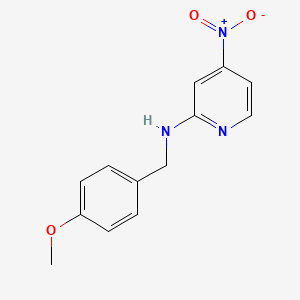

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Overview

Description

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is an organic compound that features a pyridine ring substituted with a nitro group and an amine group bonded to a 4-methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine typically involves a multi-step process. One common method includes the nitration of 2-aminopyridine followed by the introduction of the 4-methoxybenzyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the reaction of the nitrated product with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate, often in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid derivatives.

Reduction: Formation of N-(4-methoxybenzyl)-4-aminopyridin-2-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Activity

Recent studies have demonstrated that derivatives of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine exhibit promising antimalarial properties. A specific derivative, 2-chloro-N-(4-methoxybenzyl)-5-nitropyridin-4-amine, was synthesized and tested for its efficacy against malaria parasites. The compound showed moderate yields in synthesis and significant interaction with the parasite's cellular components, indicating potential for further development as an antimalarial agent .

Antipsychotic Properties

Research has indicated that compounds similar to this compound may exhibit antipsychotic effects through their interaction with potassium channels. These findings suggest that the compound could play a role in developing new treatments for psychiatric disorders .

Organic Synthesis Applications

Building Block in Organic Chemistry

this compound serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of various organic molecules, facilitating the development of more complex compounds . This versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine can be compared to other similar compounds such as:

N-(4-Methoxybenzyl)-4-aminopyridin-2-amine: Similar structure but with an amine group instead of a nitro group, which may result in different reactivity and biological activity.

N-(4-Methoxybenzyl)-4-nitroaniline: Similar structure but with an aniline ring instead of a pyridine ring, which may affect its electronic properties and reactivity.

Biological Activity

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a nitro group and a methoxybenzyl moiety. Its molecular formula is with a molecular weight of approximately 246.26 g/mol. The synthesis typically involves the reaction of 4-nitropyridin-2-amine with 4-methoxybenzyl chloride under basic conditions, yielding the target compound in moderate to high yields.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyridine structure have shown selective antibacterial activity against various Gram-positive bacteria, including resistant strains like MRSA and VRE . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 2.0 μM against Micrococcus luteus.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A study focusing on aryl-substituted pyridine derivatives demonstrated that such compounds can inhibit tubulin assembly, which is crucial for cancer cell proliferation. The antiproliferative activity was assessed against several cancer cell lines, revealing IC50 values in the nanomolar range for some derivatives .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 4–5 |

| This compound | A549 | 180 |

| HT-29 | 3100 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyridine ring and the benzyl group. Studies indicate that electron-donating groups at the para-position of the benzyl ring enhance antiproliferative activity, while bulky groups may reduce it .

Case Studies and Experimental Data

- Antiviral Activity : In a high-throughput screening, related compounds targeting enterovirus proteins demonstrated antiviral properties, suggesting a broader spectrum of biological activity beyond antibacterial effects .

- Cognitive Enhancement : Research has highlighted that some derivatives of pyridine compounds exhibit cholinesterase inhibition, which is beneficial in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies have shown that these compounds can effectively interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to enhanced cognitive function.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-12-4-2-10(3-5-12)9-15-13-8-11(16(17)18)6-7-14-13/h2-8H,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBFXHDMRPEHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730541 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942076-74-6 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.